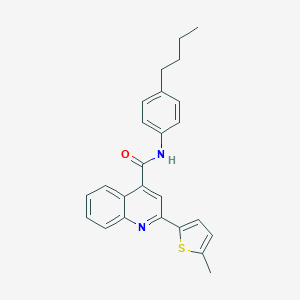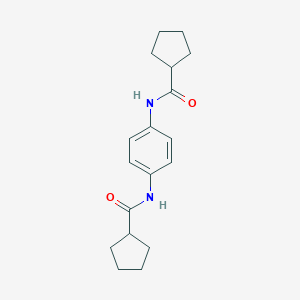
N-(4-CYCLOPENTANEAMIDOPHENYL)CYCLOPENTANECARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-CYCLOPENTANEAMIDOPHENYL)CYCLOPENTANECARBOXAMIDE is an organic compound with the molecular formula C18H24N2O2 This compound is characterized by the presence of a cyclopentylcarbonyl group attached to an amino group, which is further connected to a phenyl ring The phenyl ring is linked to another cyclopentanecarboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CYCLOPENTANEAMIDOPHENYL)CYCLOPENTANECARBOXAMIDE typically involves the following steps:
Formation of the Cyclopentylcarbonyl Intermediate: The cyclopentylcarbonyl group can be introduced through the reaction of cyclopentanone with a suitable reagent such as an acid chloride or anhydride.
Amination Reaction: The intermediate is then reacted with an amine to form the cyclopentylcarbonyl amine.
Coupling with Phenyl Ring: The cyclopentylcarbonyl amine is coupled with a phenyl ring through a suitable coupling reaction, such as a Suzuki or Heck reaction.
Formation of Cyclopentanecarboxamide:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-CYCLOPENTANEAMIDOPHENYL)CYCLOPENTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(4-CYCLOPENTANEAMIDOPHENYL)CYCLOPENTANECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(4-CYCLOPENTANEAMIDOPHENYL)CYCLOPENTANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
Similar Compounds
- N-{4-[(cyclohexylcarbonyl)amino]phenyl}cyclopentanecarboxamide
- N-{4-[(cyclopropylcarbonyl)amino]phenyl}cyclopentanecarboxamide
- N-{4-[(cyclobutylcarbonyl)amino]phenyl}cyclopentanecarboxamide
Uniqueness
N-(4-CYCLOPENTANEAMIDOPHENYL)CYCLOPENTANECARBOXAMIDE is unique due to the specific arrangement of its cyclopentylcarbonyl and cyclopentanecarboxamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C18H24N2O2 |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
N-[4-(cyclopentanecarbonylamino)phenyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C18H24N2O2/c21-17(13-5-1-2-6-13)19-15-9-11-16(12-10-15)20-18(22)14-7-3-4-8-14/h9-14H,1-8H2,(H,19,21)(H,20,22) |
Clave InChI |
ZKVWSWGNRUNXSU-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3CCCC3 |
SMILES canónico |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B329428.png)
![Methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B329432.png)
![6-Ethyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B329433.png)
![(E)-4-{[3-(METHOXYCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID](/img/structure/B329436.png)
![4-{4-[4-(carboxymethoxy)-3-ethoxy-5-iodobenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B329438.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B329439.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]-4-[1-(4-methoxyanilino)ethylidene]pyrazol-3-one](/img/structure/B329440.png)
![(5Z)-2-(4-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B329441.png)
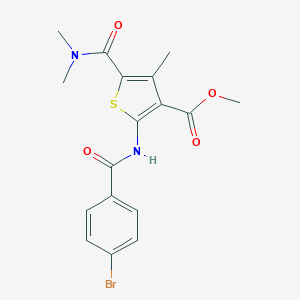
![Isopropyl 4,5-dimethyl-2-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B329443.png)
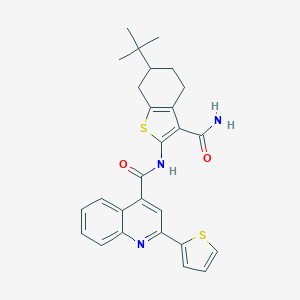
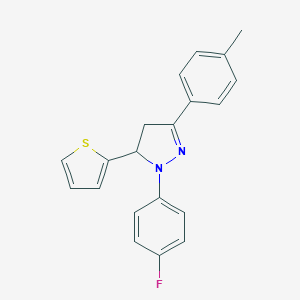
![2-[3,5-Di(1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B329448.png)
